4-Butoxy-2H-1-benzopyran-2-on

Übersicht

Beschreibung

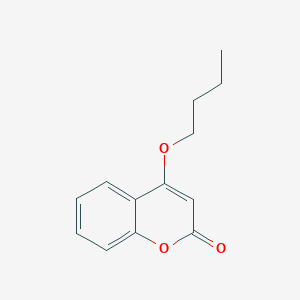

4-Butoxy-2H-1-benzopyran-2-one is a chemical compound with the molecular formula C13H14O3. It is a derivative of benzopyran, characterized by the presence of a butoxy group at the fourth position of the benzopyran ring. This compound is known for its applications in the preparation of regiospecific 4-O-alkyl tetronates and its use in studying benzopyranone compounds as fungicides .

Wissenschaftliche Forschungsanwendungen

4-Butoxy-2H-1-benzopyran-2-one has several scientific research applications:

Wirkmechanismus

Target of Action

Similar compounds such as 2-phenyl-1-benzopyran-4-one derivatives have been studied as inhibitors of acetylcholinesterases (aches) and advanced glycation end product (ages) formation .

Mode of Action

It’s known that the compound is used in the preparation of regiospecific 4-o-alkyl tetronates . It’s also used to study benzopyranone compounds as fungicides .

Biochemical Pathways

Similar compounds have been shown to inhibit acetylcholinesterase, which plays a crucial role in nerve signal transmission .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability .

Action Environment

Its stability in chloroform and methanol suggests that it may be stable in organic solvents .

Biochemische Analyse

Biochemical Properties

4-Butoxy-2H-1-benzopyran-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and context. Additionally, 4-Butoxy-2H-1-benzopyran-2-one has been observed to bind to certain proteins, influencing their function and stability .

Cellular Effects

The effects of 4-Butoxy-2H-1-benzopyran-2-one on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . In cancer cell lines, 4-Butoxy-2H-1-benzopyran-2-one exhibits antiproliferative activity, suggesting its potential as an anticancer agent . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Butoxy-2H-1-benzopyran-2-one exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, 4-Butoxy-2H-1-benzopyran-2-one has been shown to inhibit certain kinases, thereby affecting cell signaling pathways and gene expression . Additionally, the compound can induce changes in the expression of genes involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Butoxy-2H-1-benzopyran-2-one have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to 4-Butoxy-2H-1-benzopyran-2-one can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential for understanding the potential long-term impacts of the compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-Butoxy-2H-1-benzopyran-2-one vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as antiproliferative activity and modulation of cell signaling pathways . At higher doses, toxic or adverse effects may occur, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of 4-Butoxy-2H-1-benzopyran-2-one.

Metabolic Pathways

4-Butoxy-2H-1-benzopyran-2-one is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of 4-Butoxy-2H-1-benzopyran-2-one.

Transport and Distribution

The transport and distribution of 4-Butoxy-2H-1-benzopyran-2-one within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its biological activity. For instance, the compound may be transported into specific cellular compartments where it can exert its effects on target molecules . Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of 4-Butoxy-2H-1-benzopyran-2-one in therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Butoxy-2H-1-benzopyran-2-one plays a significant role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action . Understanding the subcellular localization is essential for elucidating the precise mechanisms by which 4-Butoxy-2H-1-benzopyran-2-one exerts its effects on cellular processes.

Vorbereitungsmethoden

The synthesis of 4-Butoxy-2H-1-benzopyran-2-one involves several steps, typically starting with the preparation of the benzopyran core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring. The butoxy group is then introduced through an alkylation reaction using butyl bromide and a suitable base, such as potassium carbonate .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

4-Butoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzopyran derivatives.

Vergleich Mit ähnlichen Verbindungen

4-Butoxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives, such as:

2H-1-benzopyran-2-one: The parent compound without the butoxy group, which serves as a core structure for many derivatives.

4-Methoxy-2H-1-benzopyran-2-one: A similar compound with a methoxy group instead of a butoxy group, which may exhibit different chemical and biological properties.

4-Ethoxy-2H-1-benzopyran-2-one: Another derivative with an ethoxy group, used in similar applications but with variations in reactivity and efficacy.

The uniqueness of 4-Butoxy-2H-1-benzopyran-2-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

4-Butoxy-2H-1-benzopyran-2-one, with the chemical formula C13H14O3 and CAS Number 71386-90-8, is a compound belonging to the benzopyran class. This compound has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of 4-butoxy-2H-1-benzopyran-2-one features a butoxy group at the 4-position of the benzopyran ring, which significantly influences its reactivity and biological activity. Its molecular weight is approximately 218.25 g/mol. The compound exhibits solubility in organic solvents such as chloroform and methanol, suggesting good bioavailability for potential therapeutic applications.

Target Interactions

4-Butoxy-2H-1-benzopyran-2-one has been studied for its interactions with various biological targets:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterases (AChE) and advanced glycation end products (AGEs) formation, which are crucial in neurodegenerative diseases.

- Cytochrome P450 Interaction : The compound interacts with cytochrome P450 enzymes, impacting the metabolism of xenobiotics and endogenous compounds.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways related to apoptosis and cell proliferation, indicating potential roles in cancer therapy.

- Gene Expression : By interacting with transcription factors, it can alter gene expression profiles, affecting cellular responses such as differentiation and apoptosis .

Antimicrobial Activity

Research indicates that 4-butoxy-2H-1-benzopyran-2-one exhibits antimicrobial properties. Preliminary studies have shown effectiveness against certain bacterial strains, suggesting potential use in developing new antimicrobial agents.

Neuroprotective Effects

Given its ability to inhibit AChE, there is interest in exploring this compound's neuroprotective capabilities. It may provide benefits in treating conditions such as Alzheimer's disease by enhancing cholinergic transmission .

Study on Antimicrobial Properties

A study investigated the antimicrobial activity of 4-butoxy-2H-1-benzopyran-2-one against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of cell wall synthesis or function.

Neuroprotective Research

In vitro studies demonstrated that 4-butoxy-2H-1-benzopyran-2-one could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to its ability to modulate reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of 4-butoxy-2H-1-benzopyran-2-one compared to similar benzopyran derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-butoxy-2H-1-benzopyran-2-one | Butoxy group at position 4 | Exhibits antimicrobial and neuroprotective properties |

| **7-Hydroxycoumarin | Hydroxy group at position 7 | Known for anticoagulant properties |

| **4-Methylcoumarin | Methyl group at position 4 | Exhibits fluorescent properties |

| **6-Methoxycoumarin | Methoxy group at position 6 | Displays antimicrobial activity |

Eigenschaften

IUPAC Name |

4-butoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-3-8-15-12-9-13(14)16-11-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOVXIHGIBKKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504923 | |

| Record name | 4-Butoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71386-90-8 | |

| Record name | 4-Butoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.